(5-Chloro-2-ethoxyphenyl)methanethiol
Description
(5-Chloro-2-ethoxyphenyl)methanethiol is a substituted aromatic thiol with the molecular formula C₉H₁₁ClOS. Its structure consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at position 2, a chlorine atom at position 5, and a methanethiol (-CH₂SH) group attached to the benzylic carbon. The compound’s unique substituents influence its physicochemical properties, including solubility, reactivity, and biological activity.
Available data indicate that this compound has been discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or niche applications .
Properties
IUPAC Name |
(5-chloro-2-ethoxyphenyl)methanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c1-2-11-9-4-3-8(10)5-7(9)6-12/h3-5,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOSIVVIOBJQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-ethoxyphenyl)methanethiol typically involves the introduction of the chloro and ethoxy groups onto a phenyl ring, followed by the addition of the methanethiol group. One common method involves the use of electrophilic aromatic substitution reactions to introduce the chloro and ethoxy groups. The methanethiol group can then be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using chlorinating agents and ethoxylating agents under controlled conditions. The methanethiol group can be introduced using thiolating agents in a subsequent step. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
Thiols (-SH) are prone to oxidation, forming disulfides or sulfonic acids depending on conditions:
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Mild oxidation (e.g., O₂, I₂):
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Strong oxidation (e.g., H₂O₂, HNO₃):
Alkylation/Acylation
The thiol group can act as a nucleophile in substitution reactions:
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Alkylation with alkyl halides:
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Acylation with acyl chlorides:
Metal Complexation
Thiols form stable complexes with heavy metals (e.g., Hg²⁺, Pb²⁺):
Nucleophilic Substitution at the Chlorine Position
The chlorine substituent on the aromatic ring may undergo reactions such as:
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Suzuki coupling with boronic acids (catalyzed by Pd):
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Oxidation (Disulfide) | O₂, I₂, room temperature | Bis[(5-chloro-2-ethoxyphenyl)methyl]disulfide |
| Oxidation (Sulfonic) | H₂O₂, HNO₃, heat | (5-Chloro-2-ethoxyphenyl)methanesulfonic acid |
| Alkylation | R-X, base (e.g., NaOH) | (5-Chloro-2-ethoxyphenyl)methyl thioether (R-S-) |
| Metal complexation | Hg(NO₃)₂, aqueous solution | Mercury-thiolate complex |
Key Limitations:
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No direct experimental data for this compound exists in the provided sources. The above analysis extrapolates from general thiol chemistry and structurally similar compounds (e.g., methanol derivatives) .
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Industrial or synthetic applications would require validation through targeted studies.
For authoritative data, consult specialized databases (e.g., Reaxys, SciFinder) or primary literature on arylthiol derivatives.
Scientific Research Applications
Medicinal Chemistry
(5-Chloro-2-ethoxyphenyl)methanethiol has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In one case study, it was found to be as effective as established antibiotics like penicillin against certain bacterial strains.
- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in various cancer cell lines. In vitro assays demonstrated its ability to inhibit the growth of cancer cells, indicating its potential as an anticancer agent.
- Antiviral Activity : Some derivatives of this compound have shown promise as non-nucleoside reverse transcriptase inhibitors against HIV-1, with IC50 values as low as 2 nM against wild-type strains.
The biological activity of this compound is attributed to its structural features, which allow interaction with various biological targets:
- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes involved in disease progression, which could be beneficial in treating conditions where enzyme overactivity is a factor.
- Receptor Modulation : It may also modulate receptors related to inflammatory responses or cancer cell proliferation, impacting biochemical pathways at the cellular level.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of this compound. The results indicated that this compound exhibited significant bacteriostatic effects against common pathogens, including Escherichia coli and Staphylococcus aureus. Its efficacy was comparable to standard antibiotics.
Case Study 2: Anticancer Potential
In vitro assays conducted on several cancer cell lines showed that this compound could inhibit cell proliferation effectively. IC50 values were established for different cell lines, demonstrating its potential in cancer therapy.
Mechanism of Action
The mechanism of action of (5-Chloro-2-ethoxyphenyl)methanethiol involves its interaction with specific molecular targets. The chloro and ethoxy groups can participate in various chemical reactions, while the methanethiol group can form strong bonds with metal ions or other thiol-reactive species. These interactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include other substituted phenylmethanethiols and simpler thiols. Key differences arise from substituent effects:
- Chloro group : Electron-withdrawing, enhancing thiol acidity and influencing electrophilic substitution reactions.
- Methanethiol group : A reactive moiety involved in redox reactions, metal chelation, and nucleophilic substitutions.
Table 1: Comparison of Key Structural Features
Biological Activity
(5-Chloro-2-ethoxyphenyl)methanethiol is a compound of interest due to its potential biological activities. This article reviews various studies that have investigated its pharmacological properties, including enzyme inhibition, antiproliferative effects, and other relevant biological activities.
Chemical Structure and Properties
The compound this compound features a chloro-substituted aromatic ring and a thiol group, which may contribute to its reactivity and biological interactions. Understanding its chemical structure is essential for elucidating its biological mechanisms.
1. Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE).
- Enzyme Activity :
2. Antiproliferative Activity
The antiproliferative effects of related compounds suggest potential applications in cancer treatment.
- Cell Viability Assays :
| Compound | GI50 (nM) | Cell Line Tested |
|---|---|---|
| Compound 3a | 35 | MCF-10A |
| Compound 4a | 48 | MCF-10A |
| Compound 4b | 62 | MCF-10A |
3. Anti-inflammatory and Analgesic Activities
Compounds structurally related to this compound have demonstrated anti-inflammatory and analgesic properties.
- Carrageenan-induced Edema Model :
Case Studies
Several case studies provide insight into the biological activity of related compounds:
- Synthesis and Evaluation of Anti-cancer Agents :
- Antiviral Activity :
- Analgesic Testing :
Q & A
Q. What are the optimal synthetic pathways for (5-Chloro-2-ethoxyphenyl)methanethiol, and how do catalyst properties influence yield and selectivity?
- Methodological Answer : Synthesis of arylthiols like this compound often involves thiolation reactions. For methanethiol derivatives, studies show that alkali-promoted catalysts (e.g., K₂WO₄/Al₂O₃) balance activity and selectivity. For example, K₂WO₄ achieves ~96% selectivity for methanethiol at 47% methanol conversion, while stronger bases like KOH increase activity but reduce selectivity . Adjusting acid-base properties of catalysts (e.g., reducing Lewis acidity) can enhance selectivity for thiols over sulfides. For chloro-ethoxy-substituted analogs, optimizing reaction temperature (e.g., 300–360°C) and H₂S:methanol ratios is critical .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for volatile thiols, enabling detection limits as low as 0.1 ppb in environmental samples . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation, particularly for confirming chloro and ethoxy substituents. Advanced techniques like X-ray crystallography (used for benzothiazole analogs ) or high-resolution mass spectrometry (HRMS) can resolve conformational ambiguities in derivatives .
Advanced Research Questions
Q. How does the chloro-ethoxy substitution in this compound influence its environmental stability and reactivity in atmospheric chemistry?
- Methodological Answer : Chloro and ethoxy groups may alter photolytic degradation rates compared to unsubstituted methanethiol. For methanethiol, atmospheric lifetime is ~1–2 days due to oxidation by OH radicals, forming SO₂ and aerosols . Computational modeling (e.g., density functional theory) can predict bond dissociation energies and reaction pathways for substituted thiols. Experimental validation via smog chamber studies with controlled UV exposure and radical traps is recommended .
Q. What strategies can improve catalytic efficiency for selective synthesis of chloro-ethoxy-substituted thiols in continuous flow reactors?
- Methodological Answer : Fixed-bed reactors with tailored acid-base catalysts (e.g., WO₃/SiO₂ promoted with Cs⁺) minimize side reactions like dimethyl sulfide formation. In situ spectroscopic monitoring (e.g., DRIFTS) helps track intermediate species. Recent studies suggest doping Al₂O₃ with rare-earth oxides (e.g., La₂O₃) enhances sulfur tolerance and methanol conversion by 15–20% . For chloro-ethoxy derivatives, steric effects may require mesoporous supports to improve diffusion rates.
Q. Can this compound serve as a biomarker or stress indicator in anaerobic microbial systems?
- Methodological Answer : Methanethiol is a known toxicity indicator in anaerobic digesters, with concentrations spiking during chloroform inhibition (e.g., 3x baseline levels ). To adapt this to substituted thiols, design batch microcosm experiments with methanogenic cultures exposed to stressors (e.g., heavy metals). Measure aqueous thiol concentrations via headspace GC-MS and correlate with metabolic activity (e.g., methane production rates). Calibration against known toxicity thresholds (e.g., IC₅₀ for sodium: 5,600 mg/L ) is critical.
Q. How do computational models predict the conformational stability of this compound clusters?
- Methodological Answer : Ab initio calculations (e.g., MP2/cc-pVTZ) benchmarked against experimental rotational spectra can identify stable conformers. For methanethiol dimers, dispersion-corrected DFT (e.g., ωB97X-D/6-311++G**) accurately predicts hydrogen-bonded geometries . For larger clusters, molecular dynamics simulations with polarizable force fields (e.g., AMOEBA) model solvent effects. Validate predictions using cryogenic IR spectroscopy or neutron diffraction .
Data Highlights from Evidence
- Catalyst Performance: K₂WO₄ achieves 96% methanethiol selectivity at 47% methanol conversion, while KOH reaches 56% conversion but only 90% selectivity .
- Environmental Impact: Methanethiol increases atmospheric sulfur aerosols by 30–70%, enhancing cloud albedo .
- Toxicity Monitoring: Methanethiol concentrations in anaerobic systems spike 3x baseline under chloroform stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
